Cas no 2248303-01-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate is a specialized chemical compound featuring a unique molecular structure combining isoindoline and imidazolidine moieties. Its bifunctional design, incorporating both phthalimide and cyclopropyl-methyl-substituted hydantoin groups, enables versatile reactivity, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The compound’s stability under controlled conditions and selective reactivity enhance its utility in constructing complex heterocyclic frameworks. Its structural attributes suggest potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive agents. The presence of multiple carbonyl groups offers opportunities for further functionalization, supporting tailored modifications for targeted research applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate structure
2248303-01-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate
CAS No:2248303-01-5
MF:C17H15N3O6
MW:357.317504167557
CID:6352620
PubChem ID:165731556
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2248303-01-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate
    • EN300-6518929
    • Inchi: 1S/C17H15N3O6/c1-17(9-6-7-9)15(24)19(16(25)18-17)8-12(21)26-20-13(22)10-4-2-3-5-11(10)14(20)23/h2-5,9H,6-8H2,1H3,(H,18,25)
    • InChI Key: HRLOKXXVXOOARP-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C2CC2)NC(N1CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O

Computed Properties

  • Exact Mass: 357.09608521g/mol
  • Monoisotopic Mass: 357.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 113Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6518929-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate
2248303-01-5
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate (CAS No. 2248303-01-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate, identified by its CAS number 2248303-01-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including dioxo and dihydro moieties, contributes to its unique reactivity and biological profile.

Recent studies have highlighted the importance of isoindole derivatives in the development of novel therapeutic agents. The 1H-isoindol scaffold, a key component of this compound, has been extensively investigated for its role in modulating various biological pathways. Specifically, isoindole derivatives have shown promise in the treatment of neurological disorders, inflammation, and cancer. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate make it a compelling candidate for further exploration in these areas.

The acetic acid derivative and the cyclopropyl-methyl-substituted imidazolidine moiety further enhance the compound's pharmacological potential. These structural elements are known to influence metabolic stability and bioavailability, critical factors in drug development. The dioxo groups introduce electrophilic centers that can participate in various chemical reactions, while the dihydro moiety contributes to lipophilicity and solubility properties essential for oral administration.

In the context of current research, this compound aligns with the growing interest in multitargeted drug design. By integrating multiple pharmacophores into a single molecule, researchers aim to achieve synergistic effects that enhance therapeutic outcomes. The combination of an isoindole core with a dioxoimidazolidine derivative exemplifies this approach. Preliminary computational studies suggest that this structure may exhibit inhibitory activity against key enzymes involved in disease pathways.

Experimental validation of these hypotheses is underway in several academic and industrial laboratories. Techniques such as high-throughput screening and X-ray crystallography are being employed to elucidate the binding interactions of this compound with biological targets. Initial results indicate promising interactions with enzymes implicated in metabolic disorders and oncogenesis. These findings underscore the need for further investigation into the mechanisms of action underlying this molecule's potential therapeutic benefits.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules with high precision. Catalytic processes and asymmetric synthesis techniques have been particularly valuable in achieving enantiopure forms of this compound, which is crucial for evaluating its pharmacological activity.

From a regulatory perspective, the compound must undergo rigorous testing to ensure safety and efficacy before clinical application. Regulatory agencies require comprehensive data on toxicity profiles, pharmacokinetics, and interactions with other drugs. Collaborative efforts between synthetic chemists and biologists are essential to generate this information efficiently. The integration of computational modeling with experimental data provides a robust framework for assessing the potential risks and benefits associated with this novel compound.

The economic implications of developing new pharmaceuticals are significant. Investment in research and development often spans several years and requires substantial resources. However, the potential return on investment through patent protection and market exclusivity makes such endeavors attractive for pharmaceutical companies. The unique structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yll 2-(4-cyclopropyl-l-methyl-Z,S-dioxoimidazolidin-l-l)-acetate (CAS No. 2248303-l-lS) positions it as a promising candidate for future commercialization if it demonstrates favorable clinical outcomes.

Future directions in research may include exploring analogues of this compound to optimize its pharmacological properties further. By modifying substituents or altering functional groups strategically, researchers can fine-tune bioactivity while maintaining structural integrity. Such modifications are often guided by insights from structure-based drug design approaches, which leverage computational models to predict how changes at the molecular level will impact biological function.

In conclusion, l,3,-dioxo--Z,S--dihydro--lH--isoindol--Z--ytl Z--(4--cyclopropvl--4--methyl--Z,S--dloxoinidazolidin-l-l)--acetate (CAS No.*2248303-l-S) represents an exciting development in pharmaceutical chemistry with significant potential for therapeutic applications.* Its complex structure, characterized by multiple functional groups, makes it a valuable tool for drug discovery.* Ongoing research efforts aim to unlock its full pharmacological potential, paving the way for novel treatments across various medical conditions.* As our understanding of molecular interactions evolves,* so too will our ability to harness compounds like this one* to improve human health.*

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